molecular formula C11H15F2NO B13270208 3-{[1-(3,5-Difluorophenyl)ethyl]amino}propan-1-ol

3-{[1-(3,5-Difluorophenyl)ethyl]amino}propan-1-ol

Cat. No.: B13270208
M. Wt: 215.24 g/mol
InChI Key: KRRPCMKJRNUNRG-UHFFFAOYSA-N
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Description

3-{[1-(3,5-Difluorophenyl)ethyl]amino}propan-1-ol is an organic compound that features a difluorophenyl group attached to an ethylamino moiety, which is further connected to a propanol chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-{[1-(3,5-Difluorophenyl)ethyl]amino}propan-1-ol typically involves the reaction of 3,5-difluoroacetophenone with ethylamine to form the intermediate 1-(3,5-difluorophenyl)ethylamine. This intermediate is then reacted with 3-chloropropanol under basic conditions to yield the final product. The reaction conditions often include the use of solvents like ethanol or methanol and catalysts such as sodium hydroxide or potassium carbonate to facilitate the reaction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction efficiency and yield. The use of automated systems and advanced purification techniques such as chromatography and crystallization ensures the high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

3-{[1-(3,5-Difluorophenyl)ethyl]amino}propan-1-ol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The compound can be reduced to form the corresponding amine or alcohol.

    Substitution: The difluorophenyl group can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.

    Reduction: Reagents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).

    Substitution: Reagents such as halogens (Cl₂, Br₂) or nitrating agents (HNO₃) under acidic conditions.

Major Products Formed

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of primary or secondary amines.

    Substitution: Formation of halogenated or nitrated derivatives.

Scientific Research Applications

3-{[1-(3,5-Difluorophenyl)ethyl]amino}propan-1-ol has diverse applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the development of advanced materials and polymers with specific properties.

Mechanism of Action

The mechanism of action of 3-{[1-(3,5-Difluorophenyl)ethyl]amino}propan-1-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The difluorophenyl group may enhance the binding affinity to these targets, while the ethylamino and propanol moieties contribute to the overall pharmacokinetic properties. The compound may modulate biochemical pathways by inhibiting or activating specific enzymes, leading to its observed effects.

Comparison with Similar Compounds

Similar Compounds

    3-{[1-(3,5-Difluorophenyl)ethyl]amino}propan-2-ol: Similar structure but with a different position of the hydroxyl group.

    3-{[1-(3,5-Difluorophenyl)ethyl]amino}butan-1-ol: Similar structure but with an additional carbon in the alkyl chain.

    3-{[1-(3,5-Difluorophenyl)ethyl]amino}propan-1-thiol: Similar structure but with a thiol group instead of a hydroxyl group.

Uniqueness

3-{[1-(3,5-Difluorophenyl)ethyl]amino}propan-1-ol is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the difluorophenyl group enhances its stability and binding affinity, making it a valuable compound for various applications.

Properties

Molecular Formula

C11H15F2NO

Molecular Weight

215.24 g/mol

IUPAC Name

3-[1-(3,5-difluorophenyl)ethylamino]propan-1-ol

InChI

InChI=1S/C11H15F2NO/c1-8(14-3-2-4-15)9-5-10(12)7-11(13)6-9/h5-8,14-15H,2-4H2,1H3

InChI Key

KRRPCMKJRNUNRG-UHFFFAOYSA-N

Canonical SMILES

CC(C1=CC(=CC(=C1)F)F)NCCCO

Origin of Product

United States

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